1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 7-chloro-4-methyl-1,3-benzothiazole-2-amine with piperidine-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like cobalt-salen catalysts.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound may also interact with other enzymes and pathways, contributing to its broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its UV-absorbing properties.
4-Chlorothiophenol: Used in various synthetic applications, including oxidation and substitution reactions.
What sets this compound apart is its specific structure, which imparts unique biological activities and chemical reactivity .
Properties
IUPAC Name |
1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-8-2-3-10(15)12-11(8)17-14(20-12)18-6-4-9(5-7-18)13(16)19/h2-3,9H,4-7H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYXERSSILEOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.